molecular formula C7H14O2 B1584853 Ethyl tetrahydrofurfuryl ether CAS No. 62435-71-6

Ethyl tetrahydrofurfuryl ether

Cat. No. B1584853
CAS RN: 62435-71-6
M. Wt: 130.18 g/mol
InChI Key: VUFKMYLDDDNUJS-UHFFFAOYSA-N
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Description

Ethyl Tetrahydrofurfuryl Ether (ETE) is a chemical compound with the molecular formula C7H14O2 . It is also known by other names such as 2-(Ethoxymethyl)oxolane, ETHYLTETRAHYDROFURFURYL ETHER, tetrahydrofurfuryl ethyl ester, and 2-(ethoxymethyl)tetrahydrofuran .


Synthesis Analysis

The synthesis of ETE involves the etherification of furfuryl alcohol with ethanol over Pd nanoparticles supported on TiO2, Al2O3, SiO2, and active carbon . Another method involves the reaction of Tetrahydrofurfuryl alcohol with Ethanol .


Molecular Structure Analysis

The molecular structure of ETE consists of an oxygen atom bonded to two alkyl groups . It contains a total of 23 bonds, including 9 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 2 aliphatic ethers, and 1 Oxolane .


Chemical Reactions Analysis

ETE is used as a structure modifier in the synthesis of solution-polymerized styrene-butadiene rubber (sSBR) . It increases solvent polarity, improves catalyst activity and reaction initiation rate, and improves the overall reaction rate .


Physical And Chemical Properties Analysis

ETE has a molecular weight of 130.18 and a density of 0.94 . Its boiling point is 152-154 °C (Press: 723 Torr), and it has a flash point of 49.3°C . It is soluble in water, with a solubility of 300g/L at 20℃ .

Scientific Research Applications

  • Synthesis of Furfuryl Ethyl Ether

    • Scientific Field : Green Chemistry
    • Application Summary : Ethyl tetrahydrofurfuryl ether is used in the synthesis of furfuryl ethyl ether (FEE) via the reductive etherification of furfural in ethanol .
    • Methods of Application : The process involves the use of Pd nanoparticles supported on TiO2, Al2O3, SiO2, and active carbon. The effects of palladium loading, reaction temperature, and hydrogen pressure on the activity and selectivity of Pd/C have been investigated .
    • Results : Under optimized conditions, a high yield of up to 81% of FEE was obtained. The major by-products were furfuryl alcohol and 2-methyltetrahydrofuran .
  • Sustainable Synthesis of Tetrahydrofurfuryl

    • Scientific Field : Sustainable Chemistry
    • Application Summary : Ethyl tetrahydrofurfuryl ether is used in the sustainable synthesis of Tetrahydrofurfuryl .
    • Methods of Application : The process involves the hydrogenation of furfural over Pd-TiO2-assisted activated carbon catalysts .
    • Results : The reaction rate constants were predicted to range from 1.6−1.8 mol/(gcat.·h) for furfural consumption and 0.1−0.13 mol/(gcat.·h) for THFA production .
  • Hydrogenation of Furfural to Alcohols

    • Scientific Field : Catalysis
    • Application Summary : Ethyl tetrahydrofurfuryl ether is used in the hydrogenation of furfural to alcohols .
    • Methods of Application : The process involves the use of Ni-Cu/Al2O3 hydrogenation catalysts derived from layered double hydroxides (LDHs). Catalysts calcined at 673 K and reduced at 773 K with nominal Ni/Cu atomic ratios y/x = 1.5/0.5, 1/1 and 0.5/1.5 were characterized by XRD, FESEM-EDX, H2-TPR, XPS, FAA and BET .
    • Results : In a slurry reactor (SSR) at 5 MPa H2 and a contact time of 4 h, conversion was complete, while it varied from 91 to 99% in the PBR. Tetrahydrofurfuryl alcohol (TFA) was the main product in the SSR, with a selectivity of 32%, 63% and 56% for Ni 0.5 Cu 1.5 Al 1, Ni 1 Cu 1 Al 1 and Ni 1.5 Cu 0.5 Al 1, respectively .
  • Synthesis of bis(Tetrahydrofurfuryl) Ether

    • Scientific Field : Organic Chemistry
    • Application Summary : Ethyl tetrahydrofurfuryl ether is used in the synthesis of bis(Tetrahydrofurfuryl) Ether .
    • Methods of Application : The process involves an SN2 reaction .
    • Results : The use of a more efficient leaving group for an SN2 reaction than bromide, which had previously been employed to synthesize BTHFE, prevented the previously observed side product, 2-methylene tetrahydrofuran, from forming .
  • Hydrogenation of Furfural to Alcohols

    • Scientific Field : Catalysis
    • Application Summary : Ethyl tetrahydrofurfuryl ether is used in the hydrogenation of furfural to alcohols .
    • Methods of Application : The process involves the use of Ni-Cu/Al2O3 hydrogenation catalysts derived from layered double hydroxides (LDHs). Catalysts calcined at 673 K and reduced at 773 K with nominal Ni/Cu atomic ratios y/x = 1.5/0.5, 1/1 and 0.5/1.5 were characterized by XRD, FESEM-EDX, H2-TPR, XPS, FAA and BET .
    • Results : In a slurry reactor (SSR) at 5 MPa H2 and a contact time of 4 h, conversion was complete, while it varied from 91 to 99% in the PBR. Tetrahydrofurfuryl alcohol (TFA) was the main product in the SSR, with a selectivity of 32%, 63% and 56% for Ni 0.5 Cu 1.5 Al 1, Ni 1 Cu 1 Al 1 and Ni 1.5 Cu 0.5 Al 1, respectively .
  • Synthesis of bis(Tetrahydrofurfuryl) Ether

    • Scientific Field : Organic Chemistry
    • Application Summary : Ethyl tetrahydrofurfuryl ether is used in the synthesis of bis(Tetrahydrofurfuryl) Ether .
    • Methods of Application : The process involves an SN2 reaction .
    • Results : The use of a more efficient leaving group for an SN2 reaction than bromide, which had previously been employed to synthesize BTHFE, prevented the previously observed side product, 2-methylene tetrahydrofuran, from forming .

Safety And Hazards

ETE is classified as extremely flammable and harmful if swallowed . It may cause respiratory irritation and drowsiness or dizziness . It may be harmful if swallowed and enters airways, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

ETE is considered a potential biofuel that can replace petroleum diesel up to 100% . It is mainly used as a polymerization initiator and structure regulator for the synthesis of solution styrene butadiene rubber (sSBR) . The growth in the ETE market is primarily driven by the increasing demand for SSBR from the tire manufacturing industry .

properties

IUPAC Name

2-(ethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFKMYLDDDNUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886169
Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl tetrahydrofurfuryl ether

CAS RN

62435-71-6
Record name 2-(Ethoxymethyl)tetrahydrofuran
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Ethyl Tetrahydrofurfuryl Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
Q Cao, J Guan, G Peng, T Hou, J Zhou, X Mu - Catalysis Communications, 2015 - Elsevier
… ether (MTE) and ethyl tetrahydrofurfuryl ether (ETE) using a Raney Ni catalyst. … Ed de Jong and his co-workers investigated the combustion of diesel–ethyl tetrahydrofurfuryl ether (ETE) …
Number of citations: 39 www.sciencedirect.com
FB Ahmad, MA Kalam, Z Zhang, HH Masjuki - Energy Conversion and …, 2022 - Elsevier
… the potential of production of furan-based oxygenated fuel additives (eg, 2-methyl furan, 2-methyl tetrahydrofuran, alkyl levulinates, ethylfurfuryl ether, ethyl tetrahydrofurfuryl ether, …
Number of citations: 10 www.sciencedirect.com
S Fulignati, C Antonetti, T Tabanelli, F Cavani… - …, 2022 - Wiley Online Library
… Moreover, 5 wt%Ru/C was already employed in the hydrogenation of furan ethers, such as in the hydrogenation of ethyl furfuryl ether to ethyl tetrahydrofurfuryl ether. To the best of our …
MS Tiwari, T Jain, GD Yadav - Industrial & Engineering Chemistry …, 2017 - ACS Publications
n-Pentyl tetrahydrfurfuryl ether has the desired properties to be used as a diesel component. In this work, a one-pot synthesis of n-pentyl tetrahydrofurfuryl ether from the condensation of …
Number of citations: 11 pubs.acs.org
M Tian, RL McCormick, J Luecke, E de Jong… - Fuel, 2017 - Elsevier
… Furfuryl ethyl ether (FEE) and ethyl tetrahydrofurfuryl ether (ETE) have reportedly the potential to curb soot emissions in compression ignition engines [7]. Similar tests conducted for EL …
Number of citations: 42 www.sciencedirect.com
A Aldureid, F Medina, GS Patience, D Montané - Catalysts, 2022 - mdpi.com
… Ethyl tetrahydrofurfuryl ether and difurfuryl ether were also formed via the nucleophilic … /hydrogenolysis of furfural were present: ethyl tetrahydrofurfuryl ether (TFEE 5.2%) and difurfuryl …
Number of citations: 7 www.mdpi.com
AF Halasa, WL Hsu - Polymer, 2002 - Elsevier
… We have later discovered a more effective modifier, ethyl tetrahydrofurfuryl ether (ETE) for isoprene polymerization [3]. Based on kinetic studies, ETE was about four times faster than …
Number of citations: 38 www.sciencedirect.com
BH Wojcik - Industrial & Engineering Chemistry, 1948 - ACS Publications
… From diethyl furfural acetal Adkins and co-workers (1) were able to prepare either diethyl tetrahydrofurfuralacetal or ethyl tetrahydrofurfuryl ether, depending on the conditions employed …
Number of citations: 91 pubs.acs.org
M Song, C Qiu, P Ma, J Zhong, Z Zhang, W Fang… - Renewable Energy, 2023 - Elsevier
… In the case of ethanol, ethyl furfuryl ether and ethyl tetrahydrofurfuryl ether were obtained with the selectivity of 23.2% and 32.6%, respectively. For the reductive etherification of furfural …
Number of citations: 3 www.sciencedirect.com
M Balakrishnan, ER Sacia, AT Bell - ChemSusChem, 2014 - Wiley Online Library
… cyclic and acyclic ether moieties have been demonstrated to have particularly good combustion characteristics;10 for example, the cetane number of ethyl tetrahydrofurfuryl ether has …

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